5-Methylbenzo[b]thiophen-3-amine
Description
Properties
Molecular Formula |
C9H9NS |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
5-methyl-1-benzothiophen-3-amine |
InChI |
InChI=1S/C9H9NS/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-5H,10H2,1H3 |
InChI Key |
CBDDOINMIGALFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC=C2N |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclocondensation and Amination
A rapid and high-yielding method involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophenes, adaptable to 5-methyl derivatives. This method uses the cyclocondensation of methyl thioglycolate with 2-nitrobenzonitriles under basic conditions, switching bases such as from sodium methoxide to triethylamine to optimize yields.
- Starting from 2-fluoro-5-nitrobenzonitrile and methyl thioglycolate under microwave irradiation yields the 3-aminobenzothiophene core with a methyl substituent at the 5-position.
- The amino group is introduced at C-3 via reduction of the nitro group.
- This method achieves very high yields and is amenable to scale-up.
$$
\text{2-fluoro-5-nitrobenzonitrile} + \text{methyl thioglycolate} \xrightarrow[\text{Et}_3\text{N}]{\text{microwave}} \text{5-Methylbenzo[b]thiophen-3-amine}
$$
This approach was reported with yields often exceeding 80-90% and is noted for its simplicity and efficiency.
Friedel-Crafts Alkylation and Newman-Kwart Rearrangement
Another established synthetic route involves:
- Friedel-Crafts alkylation to introduce the methyl group at the 5-position on the benzo[b]thiophene scaffold.
- Newman-Kwart rearrangement to convert O-arylthiocarbamates into S-arylthiocarbamates, facilitating the formation of thiophene rings.
- Subsequent hydrolysis and cyclization steps to yield the amino-substituted benzo[b]thiophene.
This method is industrially relevant due to its scalability and reproducibility. It often involves:
- Starting from substituted salicylaldehydes or hydroxyacetophenones.
- Conversion to O-arylthiocarbamates via reaction with N,N-dimethyl thiocarbamoyl chloride in the presence of DABCO.
- Thermal Newman-Kwart rearrangement in refluxing toluene.
- Hydrolysis with aqueous sodium hydroxide to obtain thiophenols.
- One-pot cyclization with α-bromo ketones to form the benzo[b]thiophene core.
- Reduction of nitro groups to amines using tin(II) chloride in refluxing ethanol.
This sequence typically delivers the 5-amino derivatives, which can be further methylated if necessary.
Lithiation and Halogenation Route
A patented multi-step process includes:
- Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate as a precursor.
- Treatment with n-butyllithium at low temperature (-78°C) followed by reaction with hexachloroethane to introduce halogen substituents.
- Conversion to 3-amino-2-chloro-4-methylthiophene hydrochloride.
- Further functionalization via thiourea intermediates and cyclization with 1,2-phenylenediamine to build complex benzimidazol-thienylamine derivatives.
- Final isolation of the amino-substituted benzo[b]thiophene derivatives with high yields (up to 82-97%).
This approach is notable for its precision in functional group manipulation and is suitable for complex derivative synthesis.
Comparative Data Table of Key Preparation Methods
Analytical Considerations in Preparation
- NMR Spectroscopy : The methyl group at position 5 shows a singlet near 2.5 ppm, while aromatic protons exhibit characteristic splitting patterns unique to the benzo[b]thiophene framework.
- IR Spectroscopy : Diagnostic C–S stretching vibrations appear between 600–700 cm⁻¹; C–H out-of-plane bending modes are observed around 800–900 cm⁻¹.
- Mass Spectrometry : Molecular ion peaks at m/z 148.22 correspond to the molecular formula C9H9NS, with fragmentation patterns confirming the methyl and amino substitutions.
Summary and Recommendations
The preparation of this compound is well-established through multiple synthetic routes:
- Microwave-assisted methods offer rapid and high-yielding access to the amino-substituted benzo[b]thiophene.
- Friedel-Crafts alkylation combined with Newman-Kwart rearrangement is suitable for industrial-scale synthesis.
- Lithiation and halogenation sequences provide precise control for complex derivatives.
- Photolytic and catalytic methods are effective for preparing the methylbenzo[b]thiophene core, which can be further aminated.
Selection of the method depends on the scale, desired purity, and available starting materials. Analytical techniques such as NMR, IR, and MS are essential for confirming the structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methylbenzo[b]thiophen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted thiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .
Scientific Research Applications
5-Methylbenzo[b]thiophen-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Mechanism of Action
The mechanism of action of 5-Methylbenzo[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer research, it is believed to inhibit certain enzymes and pathways involved in cell proliferation .
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs include halogenated and alkylated derivatives of benzo[b]thiophen-3-amine. A comparative overview is provided below:
Key Observations :
- Substituent Effects : The methyl group at position 5 in this compound likely enhances lipophilicity compared to halogenated analogs like 5-Bromo- and 5-Chloro-derivatives, which may exhibit higher polarity and reactivity in cross-coupling reactions .
- Steric and Electronic Influences : Methyl substitution (electron-donating) vs. bromo/chloro (electron-withdrawing) groups alter the electron density of the aromatic ring, impacting nucleophilic/electrophilic reactivity and binding affinity in biological systems .
Physicochemical Properties
- Melting Points: 5-Bromobenzo[b]thiophen-3-amine: Not reported, but its synthesis typically yields solids . 5-Chloro-3-methylbenzo[b]thiophene: Liquid/solid depending on purity . trans-1,1-Dioxo-2-phenyl analog: Melting point 157–160°C .
- Spectroscopic Data :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
